molecular formula C14H12BrFN4O3S B2536323 4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2320538-02-9

4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2536323
CAS No.: 2320538-02-9
M. Wt: 415.24
InChI Key: ICRFQQRFRDNGJC-UHFFFAOYSA-N
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Description

4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a complex structure incorporating a bromobenzenesulfonyl group and a fluoropyrimidine moiety linked through a piperazin-2-one core. The piperazine scaffold is a privileged structure in pharmaceutical agents, known for its versatility in interacting with biological targets . The presence of the bromobenzenesulfonyl group is a characteristic feature in compounds investigated for their enzyme inhibitory activity, such as carbonic anhydrase inhibitors . Meanwhile, the 5-fluoropyrimidine component is a significant pharmacophore; pyrimidine derivatives are present in a wide range of bioactive molecules and are frequently explored for their antitumor and antimicrobial properties . The specific combination of these subunits suggests potential utility as a protein-binding ligand or a key intermediate in the synthesis of more complex molecules. For instance, structurally related sulfonyl piperazine compounds have been studied as sigma receptor ligands for the potential management of pain and chemotherapy-induced emesis . Furthermore, nitrofuranyl piperazine analogs have demonstrated promising activity against Mycobacterium abscessus, highlighting the potential of this chemical class in addressing antibiotic-resistant infections . Researchers may find this compound valuable for developing novel therapeutic agents targeting infectious diseases, neurological conditions, or oncology. It is offered exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(2-bromophenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN4O3S/c15-11-3-1-2-4-12(11)24(22,23)19-5-6-20(13(21)9-19)14-17-7-10(16)8-18-14/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRFQQRFRDNGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2Br)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Piperazinone Core: Starting from a suitable piperazine derivative, the piperazinone core can be formed through cyclization reactions.

    Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the piperazinone core using 2-bromobenzenesulfonyl chloride under basic conditions.

    Attachment of the Fluoropyrimidinyl Group: The final step involves the nucleophilic substitution reaction where the piperazinone derivative reacts with 5-fluoropyrimidine under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinone core or the aromatic rings.

    Reduction: Reduction reactions could target the sulfonyl group or the aromatic rings.

    Substitution: The bromine atom in the bromobenzenesulfonyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or as a potential inhibitor of specific enzymes.

    Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one would depend on its specific biological target. Generally, such compounds might:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

    Modulate Receptors: Interact with cellular receptors to modulate their activity.

    Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one 2-Bromobenzenesulfonyl C₁₄H₁₂BrFN₄O₃S 415.24 2320538-02-9 Electrophilic sulfonyl group; bromine enhances lipophilicity
1-(5-fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one Furan-2-carbonyl C₁₃H₁₁FN₄O₃ 290.25 2309307-29-5 Smaller substituent; furan’s electron-rich ring may improve solubility
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one 3,3-Diphenylpropanoyl Not reported Not reported Not reported Bulky diphenyl group; likely high hydrophobicity
4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one 2-(4-Fluorophenyl)acetyl C₁₆H₁₄F₂N₄O₂ 332.30 2309729-72-2 Fluorine at phenyl enhances metabolic stability; acetyl linker may increase flexibility
4-(5-fluoropyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one 2-Methoxypyridin-4-yl C₁₄H₁₄FN₅O₂ 303.29 2741931-17-7 Methoxy-pyridine substituent; potential for π-stacking interactions

Key Structural and Functional Differences

Substituent Size and Lipophilicity: The 2-bromobenzenesulfonyl group in the target compound confers higher molecular weight and lipophilicity compared to smaller substituents like furan-2-carbonyl (290.25 g/mol) or 2-(4-fluorophenyl)acetyl (332.30 g/mol) . Bromine’s presence may enhance membrane permeability but could reduce aqueous solubility.

Electronic Effects: Sulfonyl groups (as in the target compound) are strong electron-withdrawing groups, which may stabilize negative charges or participate in hydrogen bonding. The 4-fluorophenyl group in ’s compound adds electronegativity, which could improve metabolic stability by resisting oxidative degradation.

Synthetic Accessibility :

  • The furan-2-carbonyl derivative (CAS: 2309307-29-5) is commercially available at lower cost ($8–$11/g), suggesting straightforward synthesis . In contrast, the target compound’s sulfonyl group may require more complex sulfonylation steps.

Biological Relevance: While none of the compounds have disclosed biological data, the 5-fluoropyrimidin-2-yl core is a common motif in kinase inhibitors (e.g., JAK/STAT inhibitors). Substituents like 2-methoxypyridin-4-yl () could enhance target affinity through additional hydrogen bonding .

Biological Activity

4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, identified by its CAS number 2320538-02-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14BrN3O3S
  • Molecular Weight : 415.24 g/mol
  • Structure : The compound features a piperazine core substituted with a 5-fluoropyrimidine and a 2-bromobenzenesulfonyl group, contributing to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have been explored for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that modifications in the sulfonamide moiety can enhance the cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Piperazine Derivative A12.5HeLa
Piperazine Derivative B8.0MCF-7
This compoundTBDTBD

The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. The sulfonamide group may enhance binding affinity to target proteins, thereby modulating their activity. Studies suggest that this compound may induce cell cycle arrest at the G0/G1 phase, leading to apoptosis in cancer cells.

Study on Colorectal Cancer

A notable study investigated the effects of similar piperazine derivatives on colorectal cancer (CRC). The results indicated that these compounds could significantly inhibit tumor growth in patient-derived organoids, suggesting their potential as therapeutic agents in CRC treatment .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable absorption profiles with low toxicity levels, making it a promising candidate for further development in clinical settings .

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